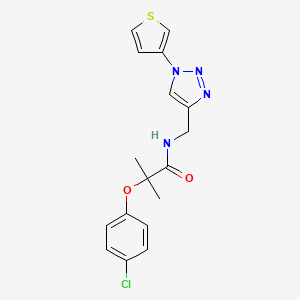
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, is a synthetic molecule that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 210.26 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic compound, and is used as a building block for the synthesis of other compounds. 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has a wide range of applications in the fields of biochemistry and physiology, and is being researched for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, which has been used in the synthesis of a variety of heterocyclic compounds. It has also been used in the synthesis of other biologically active molecules, such as the anti-epileptic agent lamotrigine. In addition, it has been used in the synthesis of a variety of other compounds, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one is not well understood. However, it is believed to interact with a variety of enzymes, receptors, and other proteins in the body, which may be responsible for its various biological effects. In particular, it is believed to interact with the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anticonvulsant, anti-inflammatory, and anti-oxidant activities. It has also been shown to have analgesic, anti-depressant, and anti-anxiety activities. In addition, it has been shown to have immunomodulatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one in lab experiments has a number of advantages. It is a relatively simple and inexpensive molecule to synthesize, and its high purity makes it ideal for use in experiments. In addition, its wide range of biological activities makes it a useful tool for studying a variety of biological processes. However, it also has some limitations. For example, its solubility in water is limited, making it difficult to work with in aqueous solutions.
Direcciones Futuras
Given the wide range of biological activities of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one, there are a number of potential future directions for research. For example, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-epileptic or anti-depressant drug. In addition, further research could be conducted to explore its potential use as an immunomodulator or neuroprotector. Finally, further research could be conducted to explore its potential use as an agrochemical or pharmaceutical.
Métodos De Síntesis
The synthesis of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one begins with the reaction of 4-methyl-2-nitroaniline and ethyl bromoacetate in the presence of sodium ethoxide. This reaction yields 5-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, which can then be purified by recrystallization. This method is simple and efficient, and produces a high yield of the desired product.
Propiedades
IUPAC Name |
5-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZOGSJSUCFBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)


![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)
![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)

![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)